molecular formula C21H20ClNO2 B1372845 2-(3-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160254-67-0

2-(3-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No. B1372845
M. Wt: 353.8 g/mol
InChI Key: VFDZNTHZEPGKAQ-UHFFFAOYSA-N
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Description

“2-(3-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C20H18ClNO2 and a molecular weight of 339.82 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “2-(3-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is characterized by a quinoline core with a carbonyl chloride group attached at the 4-position and a butoxyphenyl group at the 3-position . The structure is similar to that of esters, which feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom .

Scientific Research Applications

  • Organometallic Complex Formation : This compound is used in the creation of organometallic complexes. For example, Pereira, Pfeffer, and Rotteveel (1989) discussed the reactivity of cyclopalladated compounds, indicating the potential of similar quinoline derivatives in forming complex organometallic structures (Pereira, Pfeffer, & Rotteveel, 1989).

  • Copper Complexes and Carbon Monoxide Binding : The compound's analogs have been used in the formation of copper complexes. Pasquali et al. (1983) demonstrated how a similar quinoline derivative can interact with copper(I) chloride and carbon monoxide, forming a cubane-like structure (Pasquali, Fiaschi, Floriani, & Zanazzi, 1983).

  • Photophysical Properties : The compound's analogs have been investigated for their photophysical properties. For instance, Albertino et al. (2007) conducted a study on rhenium tricarbonyl complexes with similar quinoline structures, exploring their photophysical characteristics and potential applications (Albertino et al., 2007).

  • Synthesis of Complex Molecules : Quinoline derivatives are also significant in synthesizing complex molecules. For example, Kim et al. (2018) explored the synthesis and halocyclization of 4-methylquinolin-2(1H)-one N- and O-methallyl derivatives, illustrating the compound's role in creating more complex chemical structures (Kim et al., 2018).

properties

IUPAC Name

2-(3-butoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO2/c1-3-4-11-25-16-9-6-8-15(12-16)19-13-18(21(22)24)17-10-5-7-14(2)20(17)23-19/h5-10,12-13H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDZNTHZEPGKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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